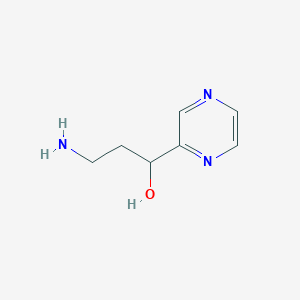

3-Amino-1-(pyrazin-2-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-amino-1-pyrazin-2-ylpropan-1-ol |

InChI |

InChI=1S/C7H11N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5,7,11H,1-2,8H2 |

InChI Key |

DLYCYXVMEWCESO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(CCN)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1 Pyrazin 2 Yl Propan 1 Ol and Analogues

Direct Synthetic Approaches to 3-Amino-1-(pyrazin-2-yl)propan-1-ol

A thorough review of the scientific literature does not reveal a specific, documented synthetic route for this compound. However, based on established chemical transformations, a plausible synthetic pathway can be proposed. A potential route could involve the reduction of a corresponding β-aminoketone or the reductive amination of a β-hydroxyketone. For instance, the synthesis could start from 2-acetylpyrazine, which would undergo a Mannich-type reaction with formaldehyde (B43269) and a suitable amine, followed by reduction of the ketone. Alternatively, a more direct approach could be the asymmetric reduction of a β-aminoketone precursor, which can be synthesized from pyrazin-2-ylacetonitrile. A patent for the preparation of optically active 3-amino-1-propanol derivatives suggests that such compounds can be synthesized with high yield and optical purity through the asymmetric reduction of a β-aminoketone compound in the presence of a spiroborate ester catalyst and a hydrogen donor. nih.gov

Dehydrogenative Coupling Strategies for Pyrazine-Amino Alcohol Systems

Dehydrogenative coupling has emerged as a powerful, atom-economical method for the formation of C-N and C-C bonds, with water and hydrogen gas as the only byproducts. This strategy is particularly relevant for the synthesis of pyrazine-amino alcohol systems.

Ruthenium-Catalyzed Dehydrogenative Coupling Reactions

Ruthenium-based catalysts have been effectively employed in the acceptorless dehydrogenative coupling of amino alcohols. For example, an acridine-based Ru-pincer complex has been shown to catalyze the synthesis of pyrazine (B50134) derivatives from 1,2-diols and ammonia. uni.luresearchgate.net In this process, the diol is first aminated to a β-amino alcohol intermediate, which then undergoes dehydrogenation and self-coupling to form the pyrazine ring. uni.lu While not directly applied to this compound, this methodology demonstrates the feasibility of using ruthenium catalysts to construct the pyrazine core from amino alcohol precursors. Research has also shown the successful ruthenium-catalyzed synthesis of 3-acylpyrroles from β-amino alcohols and ynones, highlighting the versatility of this catalytic system in forming N-heterocycles from amino alcohols. nih.gov

Table 1: Examples of Ruthenium-Catalyzed Dehydrogenative Coupling

| Catalyst | Substrates | Product | Conditions | Yield | Reference |

| Acridine-based Ru-pincer complex | 1,2-propanediol, Ammonia | 2,5-Dimethylpyrazine | 150°C, 24h | 85% | uni.lu |

| [Ru(p-cymene)Cl₂]₂/dppf | 2-amino-2-phenylethanol | 2,5-Diphenylpyrazine (B189496) | Toluene (B28343), K₂CO₃, 110°C, 24h | 92% | researchgate.net |

| RuCl₂(PPh₃)₃ | 2-aminobenzyl alcohol, secondary alcohols | Quinolines | Dioxane, KOH, 80°C | Good |

Manganese-Catalyzed Dehydrogenative Coupling Reactions

In recent years, catalysts based on earth-abundant and less toxic metals like manganese have gained prominence. Manganese pincer complexes have been successfully used for the dehydrogenative self-coupling of 2-amino alcohols to yield symmetrically substituted pyrazines. researchgate.netnih.gov These reactions are typically performed at elevated temperatures in a solvent like toluene and in the presence of a base. researchgate.netnih.govyoutube.com The scope of this reaction has been demonstrated with various amino alcohols, affording the corresponding pyrazines in good yields. beilstein-journals.org For instance, the self-coupling of 2-phenylglycinol using a Mn(I)-PNP catalyst under solvent-free conditions at 130°C yields 2,5-diphenylpyrazine in 80% yield. beilstein-journals.org

Table 2: Examples of Manganese-Catalyzed Dehydrogenative Coupling

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| Acridine-based Mn pincer complex | 1-Phenyl-2-aminoethanol | 2,5-Diphenylpyrazine | Toluene, KH, 150°C, 24h | 82% | researchgate.netnih.gov |

| Mn(I)-PNP complex | 2-Phenylglycinol | 2,5-Diphenylpyrazine | Solvent-free, KOH, 130°C | 80% | beilstein-journals.org |

| Mn(III) porphyrin chloride complex | Alcohols, Amines | Imines, Tertiary amines, Quinolines | Not specified | Not specified | google.com |

Acceptorless Dehydrogenative Coupling Mechanistic Considerations

The mechanism of acceptorless dehydrogenative coupling typically involves several key steps. researchgate.netnih.gov First, the alcohol is dehydrogenated by the metal catalyst to form an aldehyde intermediate. In the case of pyrazine synthesis from amino alcohols, this is followed by the condensation of two molecules of the resulting amino-aldehyde to form a dihydropyrazine (B8608421) intermediate. The final step is the aromatization of this intermediate through further dehydrogenation to yield the stable pyrazine ring. uni.lu The entire process is driven by the release of hydrogen gas and water, making it an environmentally benign methodology. researchgate.netnih.gov The catalyst is regenerated in the final dehydrogenation step, allowing it to participate in further catalytic cycles.

Condensation Reactions in Pyrazine-Ring Formation from Amino Alcohol Precursors

The classical and most common method for synthesizing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. fluorochem.co.uk While not directly involving an amino alcohol as a starting material, this highlights the importance of the diamine and dicarbonyl functionalities in pyrazine synthesis. An amino alcohol can be considered a precursor to these functionalities. For example, an amino alcohol could be oxidized to an amino ketone, which can then dimerize and cyclize to form a dihydropyrazine, followed by oxidation to the pyrazine. chiralen.com Another approach involves the condensation of two α-aminoketone molecules, which can be derived from amino acids. chiralen.com

Multi-Component Reaction Approaches for Pyrazine-Propanol Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, avoiding the isolation of intermediates. While specific MCRs for the direct synthesis of this compound are not reported, MCRs are widely used for the synthesis of pyrazine and pyrazole (B372694) derivatives. youtube.comresearchgate.net For instance, pyranopyrazole derivatives can be synthesized through a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. These strategies could potentially be adapted for the synthesis of the target molecule by choosing appropriate starting materials that contain the pyrazine and propanolamine (B44665) fragments or their precursors.

Stereoselective and Asymmetric Synthesis Routes to Chiral Amino Alcohols

The creation of specific stereoisomers of chiral 1,2-amino alcohols is a critical challenge in organic synthesis, as these structures are key components in many pharmaceuticals. researchgate.netnih.gov The development of effective and highly selective catalytic methods is essential to access these valuable compounds. researchgate.net

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is widely employed for the synthesis of enantiomerically pure compounds. sigmaaldrich.com

One of the most successful classes of chiral auxiliaries is the oxazolidinones. wikipedia.org These can be prepared from readily available amino acids or amino alcohols. wikipedia.orgnih.gov For instance, the acylation of an oxazolidinone, followed by a diastereoselective aldol (B89426) reaction, can establish two adjacent stereocenters with high control. wikipedia.org

Another prominent chiral auxiliary is pseudoephedrine. It can be used in a practical and high-yielding synthesis of chiral 1,2-amino alcohols from arylglyoxals. The reaction proceeds through a morpholinone intermediate with high diastereoselectivity, which can then be converted to the desired amino alcohol. researchgate.netnih.gov

The use of chiral auxiliaries derived from natural sources, such as (S)-nicotine, has also been explored. These amino alcohol derivatives have shown promise as ligands in the asymmetric addition of organozinc reagents to aldehydes, yielding secondary alcohols with high enantioselectivity. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Oxazolidinones | Aldol Reactions | Establishes two contiguous stereocenters. wikipedia.org |

| Pseudoephedrine | Synthesis from Arylglyoxals | High-yielding, proceeds via morpholinone intermediate. researchgate.netnih.gov |

| Nicotine-derived Amino Alcohols | Diethylzinc Addition to Aldehydes | Good to high enantioselectivities. researchgate.net |

Diastereoselective Reduction Techniques

The enantioselective reduction of ketones is a fundamental method for producing chiral alcohols. wikipedia.orguwindsor.ca While stoichiometric chiral reducing agents can be highly effective, catalytic methods are often preferred for their efficiency. wikipedia.org

Biocatalysis, utilizing whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes, offers a green and efficient alternative for the stereoselective reduction of ketones. scribd.commdpi.com For example, baker's yeast can selectively reduce the ketone group in β-keto-α-oximino esters to afford the corresponding alcohol. scribd.com Furthermore, various alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of diketones to chiral diols with high diastereo- and enantioselectivity. mdpi.com

Transition metal-catalyzed transfer hydrogenation is another powerful technique. wikipedia.org Ruthenium catalysts, in combination with chiral diamine ligands, are particularly effective for the enantioselective reduction of aryl ketones. wikipedia.org This method has been successfully applied to the synthesis of several 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities. nih.gov

Table 2: Comparison of Diastereoselective Reduction Methods

| Method | Catalyst/Reagent | Substrate Scope | Key Advantages |

| Biocatalysis | Baker's Yeast, Alcohol Dehydrogenases | Ketones, Diketones | Eco-friendly, high stereoselectivity. scribd.commdpi.commdpi.com |

| Transfer Hydrogenation | Ruthenium/Chiral Diamine | Aryl Ketones | High enantioselectivity, applicable to drug synthesis. wikipedia.orgnih.gov |

Principles of Memory of Chirality (MOC) in Cyclization Reactions

The "memory of chirality" (MOC) is a fascinating phenomenon where the stereochemical information of a chiral starting material is retained in the product, even though the reaction proceeds through a transient, achiral intermediate. scripps.eduprinceton.edu This concept relies on the intermediate having a slow rate of racemization compared to its rate of conversion to the product. scripps.edu

This principle has been successfully applied in various reactions, including those involving radical intermediates and enolates. princeton.edunih.gov For instance, intramolecular S_N2' cyclization of α-amino ester enolates can produce piperidine (B6355638) derivatives with excellent diastereo- and enantioselectivity due to the memory of chirality. nih.gov The conformational stability of cyclic intermediates, such as those in tetrahydropyran (B127337) systems, can also lead to the preservation of chirality. researchgate.net

For a successful MOC reaction, several conditions must be met:

Enantioselective formation of a conformationally chiral intermediate. scripps.edu

A slow rate of racemization of this intermediate. scripps.edu

A faster rate of product formation from the chiral intermediate. scripps.edu

Strategic Functional Group Interconversions and Derivatization Strategies

The functionalization of the pyrazine ring and the manipulation of the amino alcohol moiety are crucial for creating a diverse range of analogs.

Mitsunobu Reactions in Pyrazine-Alcohol Functionalization

The Mitsunobu reaction is a versatile and reliable method for converting alcohols into a wide array of other functional groups, such as esters, ethers, and thioethers, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

This reaction is particularly valuable for the stereoselective synthesis of complex molecules and natural products. nih.gov It allows for the clean inversion of a stereogenic center at a secondary alcohol, which is a powerful tool in organic synthesis. organic-chemistry.org The reaction proceeds through the formation of a phosphonium (B103445) intermediate that activates the alcohol's oxygen as a leaving group, which is then displaced by a nucleophile in an S_N2 fashion. wikipedia.orgorganic-chemistry.org

While highly effective, the standard Mitsunobu reaction can be challenging with sterically hindered alcohols. orgsyn.org However, modifications to the procedure, such as using 4-nitrobenzoic acid, can significantly improve yields in these cases. orgsyn.org The regioselectivity of the Mitsunobu reaction can also be controlled, as demonstrated in the S_N2' reaction of Morita–Baylis–Hillman alcohols to produce α-alkylidene-β-hydrazino acid derivatives. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) on Pyrazine Rings

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrazine rings. rsc.orgrsc.orgresearchgate.net The electron-deficient nature of the pyrazine system makes it a suitable substrate for these transformations. rsc.org

The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is one of the most widely used methods for pyrazine functionalization. rsc.orgnih.gov It offers a broad scope, mild reaction conditions, and tolerance of various functional groups. nih.gov Chloropyrazines and pyrazine O-triflates have been shown to be effective coupling partners in Suzuki reactions, reacting with a range of arylboronic acids to yield substituted pyrazines. rsc.org

Other important palladium-catalyzed reactions for pyrazine modification include:

Stille Coupling: This reaction pairs an organotin compound with a halide. rsc.org

Sonogashira Coupling: This method couples a terminal alkyne with a halide. rsc.org

Negishi Coupling: This involves the reaction of an organozinc reagent with a halide. rsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. acs.org

These cross-coupling reactions provide a powerful platform for synthesizing a diverse library of pyrazine derivatives with various substituents, which is crucial for structure-activity relationship studies in drug discovery. researchgate.netmdpi.comresearchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Organoboron + Halide/Triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Wide scope, mild conditions, functional group tolerance. rsc.orgnih.gov |

| Stille | Organotin + Halide | Pd catalyst | Versatile C-C bond formation. rsc.org |

| Sonogashira | Terminal Alkyne + Halide | Pd catalyst, Cu cocatalyst | Forms aryl-alkyne bonds. rsc.org |

| Negishi | Organozinc + Halide | Pd or Ni catalyst | Versatile C-C bond formation. rsc.org |

| Buchwald-Hartwig | Amine + Aryl Halide | Pd catalyst, Ligand, Base | Forms C-N bonds. acs.org |

Nucleophilic Aromatic Substitution Reactions within Pyrazine Systems

The pyrazine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a variety of functional groups onto the pyrazine core. The electron deficiency is caused by the two nitrogen atoms in the ring, which exert a strong electron-withdrawing inductive effect. This effect lowers the electron density at the carbon atoms, making them susceptible to attack by nucleophiles. um.edu.my SNAr reactions on pyrazines typically proceed when a good leaving group, such as a halogen, is present on the ring.

Studies have shown that the regioselectivity of these reactions on substituted pyrazines is highly dependent on the electronic nature of the substituents already present. For instance, in the case of 3,5-dichloropyrazines bearing a substituent at the 2-position, the site of nucleophilic attack is directed by the substituent's electronic properties. acs.org An electron-withdrawing group (EWG) at the 2-position directs incoming nucleophiles to attack the 5-position, whereas an electron-donating group (EDG) at the same position directs the attack to the 3-position. acs.org This predictable selectivity is crucial for the controlled synthesis of specifically substituted pyrazine derivatives.

The efficiency of SNAr reactions on pyrazine systems can be influenced by the reaction conditions. The use of microwave irradiation has been shown to accelerate these substitutions. um.edu.my Furthermore, environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400) have been successfully employed, offering an efficient and greener alternative to traditional solvents and often resulting in excellent yields in very short reaction times. nih.gov

A variety of nucleophiles can be used in these reactions, leading to a diverse range of substituted pyrazines. The table below illustrates the reaction of 2-chloropyrazine (B57796) with different sodium salts in N-methylpyrrolidone (NMP), showcasing the versatility of this method. um.edu.my

| Entry | Nucleophile | Molar Proportions (Nucleophile:Substrate) | Temperature (°C) | Time (s) | Product | Yield (%) |

| 1 | PhSNa | 1.2 | 160 | 300 | 2-(Phenylthio)pyrazine | 96 |

| 2 | MeSNa | 1.2 | 100 | 240 | 2-(Methylthio)pyrazine | 90 |

| 3 | EtONa | 1.2 | 100 | 180 | 2-Ethoxypyrazine | 69 |

| 4 | PhONa | 1.2 | 180 | 300 | 2-Phenoxypyrazine | 85 |

| Table based on data from Cheng, Y.J., 2005. um.edu.my |

**2.7. Challenges and Optimization Strategies in Synthetic Pathways to this compound

The synthesis of a specific, multi-functionalized molecule like this compound presents a unique set of challenges that require careful strategic planning and optimization. While a direct, one-pot synthesis is unlikely, a multi-step pathway would involve constructing the pyrazine ring and then elaborating the side chain, or vice-versa.

Challenges:

Regioselectivity: As with many heterocyclic syntheses, controlling the position of substitution on the pyrazine ring is a primary challenge. The synthesis of this compound requires the specific attachment of the 3-aminopropan-1-ol side chain to the 2-position of the pyrazine. Undesired isomers can be formed if the reaction is not highly regioselective, leading to difficult purification steps and reduced yields.

Reaction Conditions: Traditional methods for synthesizing pyrazine derivatives can require harsh conditions, such as high temperatures or the use of strong acids or bases, which may not be compatible with the functional groups (amino and hydroxyl) present in the target molecule or its precursors. tandfonline.com These conditions can lead to decomposition or unwanted side reactions.

Low Yields: The development of efficient, high-yielding synthetic methods for pyrazine derivatives has been a significant challenge in organic synthesis. tandfonline.com Tandem oxidation processes have been reported, but yields are not always optimal, and catalyst loading can be high. tandfonline.com

Optimization Strategies:

Strategic Precursor Selection: A common strategy involves starting with a pre-functionalized pyrazine, such as 2-chloropyrazine or 2-bromopyrazine. The halogen acts as a leaving group for a subsequent cross-coupling or SNAr reaction to introduce the desired side chain. Alternatively, one could start with a pyrazine bearing a group that can be chemically transformed into the desired side chain, such as pyrazine-2-carbaldehyde (B1279537) or a 2-cyanopyrazine.

Modern Catalysis: The use of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) offers a powerful tool for creating C-C bonds between the pyrazine ring and the side chain precursor. These reactions often proceed under milder conditions than traditional methods and with high selectivity. For instance, iron-catalyzed C-H functionalization has been developed for electron-deficient heterocycles like pyrazine. mdpi.com

Green Chemistry Approaches: To overcome the challenge of harsh reaction conditions and improve the environmental footprint of the synthesis, greener methods are being adopted. The use of solvents like PEG-400 has been shown to dramatically improve the efficiency of SNAr reactions, leading to higher yields and shorter reaction times under milder conditions. nih.gov Microwave-assisted synthesis is another technique used to accelerate reactions and improve yields. um.edu.my

Process Optimization: For any multi-step synthesis, careful optimization of each step is crucial. This includes fine-tuning reaction parameters such as temperature, reaction time, solvent, and catalyst choice. The table below outlines some common challenges in pyrazine synthesis and corresponding optimization strategies.

| Challenge | Potential Optimization Strategy |

| Poor Regioselectivity | Utilize directing groups on the pyrazine ring; employ highly selective modern coupling reactions. acs.org |

| Harsh Reaction Conditions | Employ microwave-assisted synthesis; use green solvents (e.g., PEG-400) that can promote reactivity under milder conditions. um.edu.mynih.gov |

| Functional Group Incompatibility | Introduce and remove protecting groups for sensitive functionalities like amines and alcohols. |

| Low Overall Yield | Optimize each step of the reaction sequence; utilize efficient catalytic systems to minimize side products. tandfonline.commdpi.com |

By leveraging a deep understanding of pyrazine reactivity and employing modern synthetic techniques, the challenges in synthesizing this compound can be systematically addressed to develop efficient and robust pathways.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 3-amino-1-(pyrazin-2-yl)propan-1-ol, which has a rotatable propanol (B110389) side chain, a conformational landscape analysis is necessary to identify the various low-energy conformers. This involves systematically rotating the single bonds and calculating the energy of each resulting conformation. The conformer with the lowest energy is the global minimum and represents the most likely structure of the molecule under normal conditions.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.53 Å |

| C2-C3 | 1.54 Å | |

| C1-O | 1.43 Å | |

| C3-N | 1.47 Å | |

| C1-C(pyrazine) | 1.51 Å | |

| Bond Angle | O-C1-C2 | 109.5° |

| C1-C2-C3 | 112.0° | |

| C2-C3-N | 110.5° | |

| Dihedral Angle | O-C1-C2-C3 | 60.0° |

| C1-C2-C3-N | 180.0° |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this molecule were found.

Simulation of Vibrational Frequencies and Spectroscopic Parameters

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. A key check is to ensure that there are no imaginary frequencies for a minimum energy structure, which would indicate that the structure is a transition state rather than a stable conformer. These theoretical spectra can be compared with experimental spectra to confirm the structure of the synthesized compound.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | O-H stretch |

| ν(N-H) | 3400, 3300 | N-H symmetric and asymmetric stretch |

| ν(C-H) | 3050 (aromatic), 2950 (aliphatic) | C-H stretch |

| ν(C=N) | 1580 | Pyrazine (B50134) ring C=N stretch |

| ν(C-O) | 1050 | C-O stretch |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive. For pyrazine derivatives, the HOMO is often located on the pyrazine ring and any electron-donating substituents, while the LUMO is typically centered on the electron-deficient pyrazine ring. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Descriptors of Reactivity (e.g., Fukui Functions)

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) indicates the change in electron density at a point r when the number of electrons in the system changes.

f⁺(r) : for nucleophilic attack (addition of an electron)

f⁻(r) : for electrophilic attack (removal of an electron)

f⁰(r) : for radical attack

By calculating these functions, one can predict which atoms in this compound are most susceptible to attack by different types of reagents.

Thermochemical Property Predictions

DFT calculations can also be used to predict various thermochemical properties of a molecule, such as its standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These properties are crucial for understanding the thermodynamics of reactions involving the compound.

Table 4: Illustrative Predicted Thermochemical Properties for this compound at 298.15 K

| Property | Value |

| Standard Enthalpy of Formation (ΔH°f) | -50.2 kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | 25.8 kcal/mol |

| Entropy (S°) | 95.3 cal/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the bonding and electronic structure of molecules in detail. It provides information about charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding and hyperconjugation. For this compound, NBO analysis could reveal the nature of the bonding within the pyrazine ring and the interactions between the side chain and the ring. It can also quantify the delocalization of electron density from lone pairs into antibonding orbitals, which contributes to the stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting and interpreting electronic absorption spectra. aip.orgresearchgate.net For pyrazine derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, such as n→π* and π→π* transitions, which are characteristic of heteroaromatic systems. nih.govrsc.org

Studies on similar pyrazine-containing systems have demonstrated the utility of TD-DFT in understanding their photophysical properties. For instance, investigations into the hydrogen-bonded complex between water and pyrazine have utilized TD-DFT to analyze the shifts in excited state energies upon solvation. nih.gov These calculations revealed that the bond strength between water and pyrazine can either increase or decrease upon electronic excitation, depending on the nature of the excited state ( (π,π) or (n,π), respectively). nih.gov

Furthermore, TD-DFT, often in conjunction with a polarizable continuum model (PCM), is employed to simulate electronic spectra in different solvents, providing insights into solvatochromic effects. rsc.orgrsc.org The choice of functional and basis set is crucial for obtaining accurate results. For example, the B3LYP functional is commonly used for such calculations on pyrazine derivatives. aip.orgrsc.org The calculated vertical excitation energies and oscillator strengths can be compared with experimental UV-Vis spectra to validate the computational model and assign spectral bands to specific electronic transitions. aip.org

Table 1: Representative TD-DFT Data for a Pyrazine Derivative

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.85 | 0.002 | n -> π |

| S2 | 4.52 | 0.150 | π -> π |

| S3 | 4.98 | 0.085 | π -> π* |

This table is illustrative and based on typical results for pyrazine derivatives. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering detailed information about their conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can reveal the preferred conformations of the flexible propanol side chain relative to the rigid pyrazine ring.

These simulations can be performed in various environments, such as in a vacuum to study intrinsic conformational preferences or in a solvent to understand the influence of the surrounding medium. The analysis of MD trajectories can identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological receptor. dtic.mil

Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of the molecule and surrounding water molecules or residues in a protein binding site. nih.gov A systematic analysis of the RCSB PDB database has shown that the most frequent interaction of the pyrazine moiety in protein-ligand complexes is a hydrogen bond to the pyrazine nitrogen atom. nih.gov

Molecular Docking Studies for Ligand-Target Recognition (in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking can be used to predict its binding mode within the active site of various enzymes. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. mdpi.com Docking studies on pyrazine derivatives have revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. researchgate.net

For example, in a study of pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors, docking revealed that the pyrazole (B372694) moiety formed hydrogen bonds with key residues in the hinge region of the enzyme. nih.gov Similarly, for this compound, the amino and hydroxyl groups are potential hydrogen bond donors and acceptors, while the pyrazine ring can participate in π-π stacking and hydrophobic interactions. researchgate.net

Beyond predicting the binding pose, docking programs can provide a quantitative estimate of the protein-ligand interaction energy, often referred to as the docking score or binding energy. researchgate.net This score is a valuable metric for ranking potential ligands and prioritizing them for further experimental testing. The interaction energy is typically calculated as a sum of various energetic terms, including van der Waals interactions, electrostatic interactions, and solvation effects. nih.gov

MD simulations can further refine these interaction energies by calculating terms like the short-range Coulomb (Coul-SR) and Lennard-Jones (LJ-SR) energies between the protein and the ligand over time. researchgate.net Negative values for these energies indicate favorable interactions and a stable complex. researchgate.net For a series of ligands, comparing these calculated energies can provide a rationale for their observed activities.

Table 2: Example of Docking Results for a Ligand in a Protein Active Site

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound X | -8.5 | TYR181, PHE227 | π-π stacking |

| Compound X | -8.5 | SER190 | Hydrogen bond |

| Compound Y | -7.2 | LEU100, VAL105 | Hydrophobic |

This table is illustrative. Specific data would depend on the target protein and the docking software used.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a significant role in modern SAR investigations. semanticscholar.org

For a series of pyrazine derivatives, 3D-QSAR models can be developed to identify the structural features that are crucial for their biological activity. scienceopen.comjapsonline.com These models use statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to correlate molecular descriptors with experimental activity data. semanticscholar.orgimist.ma The resulting models can then be used to predict the activity of new, unsynthesized compounds. semanticscholar.org Contour maps generated from 3D-QSAR studies can visualize the regions around the molecule where steric bulk, positive or negative charge, or hydrophobicity would enhance or diminish activity. scienceopen.comjapsonline.com

Theoretical Investigations into Tautomerism and Solvent Effects on Pyrazine-Amino Alcohol Systems

Tautomerism, the interconversion of structural isomers, can be a critical factor in the chemical and biological properties of a molecule. For this compound, theoretical calculations can be employed to investigate the relative stabilities of different tautomeric forms. Density Functional Theory (DFT) is a suitable method for calculating the energies of tautomers and the transition states connecting them.

Solvent effects can significantly influence tautomeric equilibria. youtube.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to calculate how the relative energies of tautomers change in different environments. rsc.org Studies on similar heterocyclic systems have shown that the preferred tautomer can vary depending on the polarity of the solvent. Understanding the tautomeric preferences of this compound is essential for a complete picture of its chemical behavior.

Applications and Biological Activity in Research Contexts in Vitro Studies

The inherent chemical properties of the aminopyrazine scaffold make it a valuable building block in the design of molecules that can interact with biological targets. The nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating interactions with the active sites of enzymes and receptors.

Utility as a Synthetic Scaffold in the Development of Enzyme Inhibitors

The aminopyrazine core is a prominent feature in the design of various enzyme inhibitors, a critical area of drug discovery for numerous diseases.

Checkpoint Kinase 1 (CHK1) Inhibitors: Research into cancer therapeutics has identified Checkpoint Kinase 1 (CHK1) as a crucial target. Inhibitors of CHK1 can enhance the efficacy of DNA-damaging chemotherapies. A novel series of potent and orally bioavailable CHK1 inhibitors based on a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold has been developed. nih.govacs.org These compounds have demonstrated significant antitumor activity in combination with genotoxic agents. nih.gov For instance, compound 26 from this series, (R)-3-((1-(dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile, emerged as a highly selective CHK1 inhibitor with good oral bioavailability. acs.org

Histone Acetyltransferases (HATs) p300/CBP Inhibitors: Histone acetyltransferases p300 and its paralog CBP are key regulators of gene expression and have been identified as potential drug targets for cancer. A series of 1,4-pyrazine-containing compounds were identified as inhibitors of p300/CBP HAT. nih.gov The most potent compound from this series, compound 29 , exhibited an IC50 of 1.4 μM and was found to be a competitive inhibitor with respect to the histone substrate. nih.gov These findings highlight the potential of the pyrazine scaffold in developing epigenetic modulators. nih.govnih.gov

Renin Inhibitors: The renin-angiotensin system plays a critical role in regulating blood pressure, making renin a key target for antihypertensive drugs. cvpharmacology.comnih.gov While direct evidence for 3-Amino-1-(pyrazin-2-yl)propan-1-ol in renin inhibition is not available, the development of renin inhibitors often involves heterocyclic scaffolds that can mimic the peptide bonds of angiotensinogen. nih.gov

PI3K-γ Inhibitors: Phosphoinositide 3-kinases (PI3Ks) are involved in various cellular functions, and their dysregulation is linked to cancer and inflammatory diseases. The University of Basel has synthesized triazine derivatives that act as potent phosphatidylinositol 3-kinase (PI3K) inhibitors, with one exemplified compound showing a Ki of 2.78 nM for PI3Kα and an IC50 of 11.6 nM for the phosphorylation of PKB/Akt in cancer cells. bioworld.com This demonstrates the utility of nitrogen-containing heterocyclic scaffolds in targeting this enzyme family.

Exploration in the Design of Novel Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazine derivatives have shown promise in this area. For example, a series of 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial activity. nih.gov While many derivatives showed modest activity, this research indicates that the aminopyrazine scaffold can be a starting point for developing novel antimicrobial compounds. Another study on pyrazinamide (B1679903) derivatives based on 3-chloropyrazine-2-carboxamide (B1267238) also showed in vitro activity against Mycobacterium tuberculosis. researchgate.net

Contribution to Antitumor Research and Modulation of Cancer Cell Proliferation (in vitro)

As mentioned in the context of enzyme inhibitors, pyrazine-based compounds have shown significant potential in in-vitro antitumor research.

The 1,4-pyrazine-containing inhibitors of p300/CBP HAT demonstrated strong activity against the proliferation of various solid and blood cancer cell lines. nih.gov Similarly, the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors showed antitumor activity in combination with genotoxic chemotherapies and as single agents. nih.gov Furthermore, a library of 3-amino-1,2,4-triazine derivatives was designed and found to induce cancer cell death at low micromolar doses in human pancreatic cancer cells. mdpi.comnih.gov More recently, 3-amino-pyrazine-2-carboxamide derivatives have been reported as novel inhibitors of the Fibroblast Growth Factor Receptor (FGFR), exhibiting potent antitumor activity in multiple cancer cell lines with FGFR abnormalities. nih.gov

Function as a Chemical Probe in Biological Studies

While no specific studies have been identified that utilize this compound as a chemical probe, the development of potent and selective inhibitors based on the pyrazine scaffold, such as the p300/CBP inhibitor compound 29 , suggests their potential use as chemical probes to study the biological functions of their targets. nih.gov

Elucidation of Biological Interaction Mechanisms (In Vitro)

Understanding how a compound interacts with its biological target is crucial for rational drug design. In vitro studies are essential for elucidating these mechanisms.

Enzyme Kinetics and Inhibition Mechanism Studies

For the 1,4-pyrazine-containing inhibitors of p300/CBP HAT, enzyme kinetics studies were performed to understand their mechanism of action. nih.gov These studies revealed that the most potent compound, compound 29 , acts as a competitive inhibitor against the histone substrate, indicating that it binds to the same site as the natural substrate of the enzyme. nih.gov Such kinetic studies are fundamental in characterizing the inhibitory activity of new compounds and guiding further optimization.

Modulation of Cellular Acetylation Pathways and Epigenetic Targets (in vitro)

There is currently no available research data from in vitro studies detailing the effects of this compound on cellular acetylation pathways or other epigenetic targets. Investigations into whether this compound can act as an inhibitor or activator of histone acetyltransferases (HATs) or histone deacetylases (HDACs), or if it influences DNA methylation patterns, have not been reported in the scientific literature.

Interactions with Neurotransmitter Transport Systems and Associated Pathways (in vitro)

No in vitro studies have been found that specifically examine the interaction of this compound with neurotransmitter transport systems. Research on its potential to bind to or modulate the activity of transporters for key neurotransmitters such as serotonin, dopamine, norepinephrine, or GABA is not available. Consequently, its influence on associated signaling pathways in a neurological context remains uninvestigated.

Influence on Gene Expression and Cellular Signaling Cascades (in vitro)

Specific data on how this compound may influence gene expression and cellular signaling cascades in vitro is not present in the current body of scientific literature. Studies employing techniques such as transcriptomics or proteomics to elucidate its effects on cellular pathways have not been published. For instance, research on related pyrazine-containing compounds has shown inhibition of pathways like the fibroblast growth factor receptor (FGFR) signaling cascade, but similar investigations have not been conducted for this compound. nih.gov

Emerging Roles as Volatile Organic Compounds (VOCs) in Phytopathogen Inhibition (in vitro)

The potential of various pyrazine derivatives as volatile organic compounds (VOCs) with antimicrobial properties against plant pathogens has been noted in broader studies. However, there is no specific in vitro research identifying this compound as a VOC or evaluating its efficacy in inhibiting the growth of phytopathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.